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molecular formula C17H14N2S2 B8282944 2-Phenylthio-2-(3-phenyl-1,3-thiazolidine-2-yliden)acetonitrile CAS No. 304901-49-3

2-Phenylthio-2-(3-phenyl-1,3-thiazolidine-2-yliden)acetonitrile

Cat. No. B8282944
M. Wt: 310.4 g/mol
InChI Key: HIOADUPRHXVOFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06710062B1

Procedure details

18.9 g (140 mmols) of phenylisothiocyanate and 20.9 g (140 mmols) of phenylthioacetonitrile dissolved in 50 ml of dimethylformamlde were added dropwise with stirring at room temperature to a suspension of 11.5 g of sodium hydride (60% oil, 287 mmols) in 200 ml of dimethylformamide. The mixture was stirred for 1 hour, and 28.9 g (154 mmols) of 1,2-dibromoethane was added dropwise at room temperature. Then the mixture was stirred for 3 hours. To the reaction mixture were added 300 ml of water and 100 ml of ether, followed by stirring. The precipitated crystals were collected by filtration, giving 26.1 g of the title compound as colorless crystals (yield 60%).
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
20.9 g
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
28.9 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Yield
60%

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]=[C:8]=[S:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:10]1([S:16][CH2:17][C:18]#[N:19])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[H-].[Na+].Br[CH2:23][CH2:24]Br>CN(C)C=O.CCOCC.O>[C:10]1([S:16][C:17](=[C:8]2[N:7]([C:1]3[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=3)[CH2:24][CH2:23][S:9]2)[C:18]#[N:19])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:2.3|

Inputs

Step One
Name
Quantity
18.9 g
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=S
Name
Quantity
20.9 g
Type
reactant
Smiles
C1(=CC=CC=C1)SCC#N
Step Two
Name
Quantity
11.5 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
28.9 g
Type
reactant
Smiles
BrCCBr
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added dropwise
STIRRING
Type
STIRRING
Details
Then the mixture was stirred for 3 hours
Duration
3 h
STIRRING
Type
STIRRING
Details
by stirring
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)SC(C#N)=C1SCCN1C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 26.1 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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